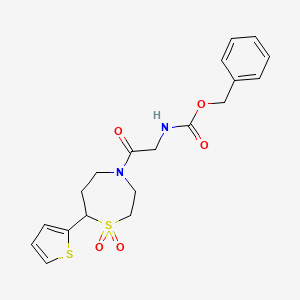

Benzyl (2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C19H22N2O5S2 and its molecular weight is 422.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzyl (2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepan ring fused with a thiophene moiety and a carbamate functional group. Its chemical formula is C14H14N2O4S, and it possesses significant structural diversity due to the presence of multiple heteroatoms.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Antioxidant Activity : Compounds containing thiophene and thiazepan structures have been shown to possess antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed in related compounds, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

In Vitro Studies

In vitro studies have evaluated the effects of similar compounds on various cell lines. For instance:

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| WO5m | INS-1 | 0.1 ± 0.01 | Significant protection against ER stress-induced cell death |

| Analog 1 | HeLa | 5 | Induces apoptosis in cancer cells |

These studies highlight the potential of this compound and its analogs in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress and exhibiting anti-cancer properties.

In Vivo Studies

Animal models have also been utilized to assess the therapeutic efficacy of related compounds:

- Diabetes Models : Compounds similar to this compound have shown promise in improving β-cell function and reducing hyperglycemia in diabetic mice.

Case Studies

Several studies have reported on the biological activity of compounds within this chemical class:

- Case Study 1 : A study on a thiazepan derivative demonstrated significant reduction in blood glucose levels in diabetic rats, suggesting its potential as an antidiabetic agent.

- Case Study 2 : Research involving thiophene-containing compounds indicated their ability to inhibit tumor growth in xenograft models, providing evidence for their anticancer activity.

Aplicaciones Científicas De Investigación

Prodrug Development

Carbamate derivatives are increasingly recognized as prodrugs, enhancing the bioavailability and therapeutic efficacy of active compounds. The carbamate group can delay first-pass metabolism and improve hydrolytic stability, making it a valuable structural motif in drug design. For instance, compounds like irinotecan and gabapentin enacarbil utilize carbamate structures to optimize pharmacokinetic properties .

Anticancer Agents

Benzyl carbamates have been investigated for their potential as anticancer agents. The incorporation of specific functional groups can enhance the selectivity and potency of these compounds against cancer cells. Research has shown that carbamate derivatives can act as enzyme inhibitors, which are crucial in targeting cancer cell proliferation .

Synthetic Pathways

The synthesis of benzyl (2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate typically involves the condensation of benzyl carbamate with various electrophiles under controlled conditions. Recent studies have explored the use of different solvents and catalysts to optimize yield and purity during synthesis .

| Solvent | Yield (%) | Notes |

|---|---|---|

| Dichloromethane | 85 | High reactivity observed |

| Acetic Acid | 77 | Moderate yield; requires careful control |

| Ethanol | 65 | Lower yield; less effective |

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the chemical structure and confirm the presence of functional groups in benzyl carbamates .

Antimicrobial Properties

Studies have indicated that certain benzyl carbamates exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Enzyme Inhibition

This compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. The structural features of the compound allow it to interact effectively with enzyme active sites .

Clinical Trials

Recent clinical trials have evaluated the efficacy of carbamate-based drugs in treating various conditions, including cancer and neurodegenerative diseases. For example, irinotecan's conversion to its active form SN-38 illustrates the importance of carbamate structures in enhancing therapeutic outcomes .

Comparative Studies

Comparative studies between traditional amide-based drugs and carbamate derivatives have shown that the latter often provides improved stability and bioavailability, leading to better patient outcomes in clinical settings .

Propiedades

IUPAC Name |

benzyl N-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c22-18(13-20-19(23)26-14-15-5-2-1-3-6-15)21-9-8-17(16-7-4-11-27-16)28(24,25)12-10-21/h1-7,11,17H,8-10,12-14H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWURSLAXAYECR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.